molecular formula C11H13N B7902319 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- CAS No. 69718-72-5

1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-

Cat. No.: B7902319
CAS No.: 69718-72-5
M. Wt: 159.23 g/mol
InChI Key: COMHUAMOJSTCMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- involves several key steps. One method includes oxidative cleavage followed by reductive amination . Another approach involves intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as an agonist at nicotinic acetylcholine receptors . These receptors are involved in the transmission of nerve impulses and play a role in various physiological processes. By binding to these receptors, the compound can modulate their activity and influence cellular responses.

Properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1/h1-4,8-9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMHUAMOJSTCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Reactant of Route 2
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Reactant of Route 3
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Reactant of Route 4
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Reactant of Route 5
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Reactant of Route 6
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-

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